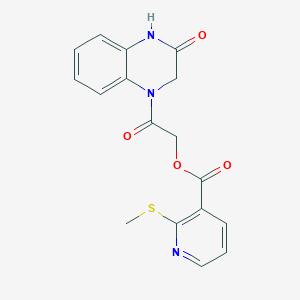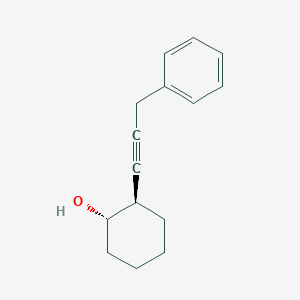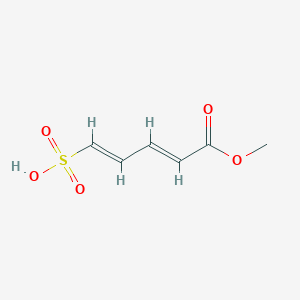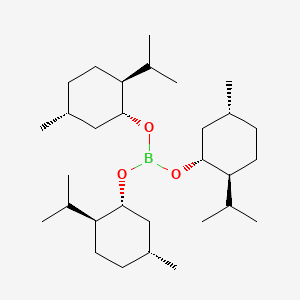
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by its unique structure, which includes a quinoxaline ring, a nicotinate moiety, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The initial step involves the condensation of an o-phenylenediamine with a diketone to form the quinoxaline ring.
Introduction of the Nicotinate Moiety: The quinoxaline derivative is then reacted with a nicotinic acid derivative under esterification conditions to introduce the nicotinate moiety.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, disrupting replication and transcription processes. The nicotinate moiety may interact with nicotinic acid receptors, influencing cellular signaling pathways. The methylthio group can undergo redox reactions, generating reactive oxygen species that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl nicotinate: Lacks the methylthio group, resulting in different chemical reactivity and biological activity.
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(ethylthio)nicotinate: Contains an ethylthio group instead of a methylthio group, leading to variations in its chemical and biological properties.
Uniqueness
2-Oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl 2-(methylthio)nicotinate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H15N3O4S/c1-25-16-11(5-4-8-18-16)17(23)24-10-15(22)20-9-14(21)19-12-6-2-3-7-13(12)20/h2-8H,9-10H2,1H3,(H,19,21) |
InChI Key |
KOROPMVLJGAOMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Aminobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13352984.png)



![(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)


![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate](/img/structure/B13353049.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-1-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353055.png)

![2-(2-(2-Chloro-3-(2-(1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353076.png)
![Benzenesulfonylfluoride, 4-[4-(3-nitrophenoxy)butoxy]-](/img/structure/B13353079.png)
